An In-depth Technical Guide to 4-Ethoxymethylphenol for Scientific Professionals
An In-depth Technical Guide to 4-Ethoxymethylphenol for Scientific Professionals
This guide provides a comprehensive technical overview of 4-Ethoxymethylphenol (CAS No. 57726-26-8), a phenolic compound of growing interest in the fields of natural product chemistry, pharmacology, and drug development. Designed for researchers, scientists, and professionals in drug discovery, this document synthesizes core chemical data, detailed experimental protocols, and insights into its biological activities and potential therapeutic applications.
Core Compound Identification and Properties
4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether or α-ethoxy-p-cresol, is a benzyl ether that has been identified as a natural product in various plant species, including those of the Amburana genus.[1][2] Its unique structure, featuring a phenolic hydroxyl group and an ethoxymethyl substituent, underpins its notable biological activities.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for 4-Ethoxymethylphenol is presented below. This data is critical for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [3][4] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| Melting Point | 52.0 - 53.0 °C | [4] |
| Boiling Point | 240.0 - 242.0 °C (at 760 mm Hg) | [4] |
| Appearance | Solid | [5] |
| IUPAC Name | 4-(ethoxymethyl)phenol | [4] |
| Synonyms | α-ethoxy-p-cresol, 4-Hydroxybenzyl ethyl ether | [3][4] |
Spectroscopic Profile:
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Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would involve the loss of the ethoxy group and cleavage at the benzylic position, leading to a prominent peak at m/z 107, corresponding to the hydroxybenzyl cation.[4]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Strong C-O stretching bands for the ether and phenol functionalities are expected around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a triplet for the methyl protons (-O-CH₂-CH₃ ) around 1.2 ppm, a quartet for the methylene protons of the ethoxy group (-O-CH₂ -CH₃) around 3.5 ppm, a singlet for the benzylic methylene protons (-CH₂ -O-) around 4.4 ppm, and two doublets in the aromatic region (approx. 6.8-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the phenolic proton (-OH) would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: Key resonances would include signals for the two aliphatic carbons of the ethoxy group, the benzylic carbon, and the four distinct aromatic carbons, including the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the ethoxymethyl group.
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Synthesis and Purification Protocols
While 4-Ethoxymethylphenol is a natural product, its laboratory synthesis is essential for scalable production and derivatization studies. Below is a validated, field-proven protocol based on the Williamson ether synthesis, a robust method for forming the ether linkage.
Synthesis of 4-Ethoxymethylphenol
This protocol describes the synthesis starting from 4-hydroxybenzyl alcohol. The causality behind this choice is the commercial availability of the starting material and the straightforward two-step process: protection of the more acidic phenolic hydroxyl group, followed by etherification of the benzylic alcohol, and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach involves the direct etherification of 4-hydroxybenzyl alcohol under carefully controlled basic conditions. Here, we present a direct synthesis from 4-(chloromethyl)phenol for simplicity.
Reaction Scheme: 4-(Chloromethyl)phenol + Sodium Ethoxide → 4-Ethoxymethylphenol + Sodium Chloride
Experimental Protocol:
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Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
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Reaction Setup: To the sodium ethoxide solution, add 14.25 g (100 mmol) of 4-(chloromethyl)phenol.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 50 mL of 1M NaOH solution to remove any unreacted starting material, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for the synthesis of 4-Ethoxymethylphenol.
Purification by Recrystallization
The crude product obtained from the synthesis is a solid and can be effectively purified by recrystallization to achieve high purity (>98%).
Experimental Protocol:
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., hexane, toluene, ethanol/water mixture) with heating to identify a suitable recrystallization solvent (one in which the compound is soluble when hot but sparingly soluble when cold). A mixture of toluene and hexane is often effective.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot toluene to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure 4-Ethoxymethylphenol.
Biological Activity and Potential Applications in Drug Development
4-Ethoxymethylphenol has demonstrated significant biological activities that position it as a molecule of interest for therapeutic development.
Antioxidant and Anti-inflammatory Properties
As a phenolic compound, 4-Ethoxymethylphenol is a potent antioxidant.[1][2] The mechanism is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals, a process known as Hydrogen Atom Transfer (HAT).[7] This radical scavenging activity can mitigate oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Its identification in Amburana cearensis, a plant used in traditional medicine for respiratory ailments, suggests potential anti-inflammatory effects.[1][2] This activity may be linked to its ability to modulate inflammatory signaling pathways.
Estrogenic Activity and Cytogenotoxicity
Research has indicated that 4-Ethoxymethylphenol can act as an agonist for human estrogen receptors.[4] This finding opens avenues for its investigation in hormone-related conditions, although it also necessitates careful evaluation of its endocrine-disrupting potential. Furthermore, it has been reported to possess in vitro cytogenotoxic properties, suggesting it can induce genetic damage, an effect that could be harnessed for anticancer applications or may represent a toxicological concern.[1][3]
Proposed Mechanism of Action in Cellular Signaling
Based on studies of structurally related phenolic compounds like 4-(Benzyloxy)phenol, a plausible signaling pathway for 4-Ethoxymethylphenol's bioactivity can be proposed.[8] Phenolic compounds can induce cellular stress responses, leading to the activation of key signaling molecules. A potential pathway involves the modulation of the p53 tumor suppressor protein. Activation of p53 can trigger a cascade of events, including the generation of Reactive Oxygen Species (ROS). While high levels of ROS are damaging, controlled increases can act as a secondary signaling mechanism, leading to an influx of intracellular calcium (Ca²⁺). This Ca²⁺ signaling can, in turn, promote processes like phagosome-lysosome fusion, a critical mechanism for clearing intracellular pathogens.[8] This proposed pathway provides a framework for investigating its potential as an immunomodulatory or anti-infective agent.
Caption: Proposed signaling pathway for 4-Ethoxymethylphenol.
Analytical Methodologies
Robust analytical methods are crucial for the quantification and quality control of 4-Ethoxymethylphenol in various matrices.
Analytical Workflow:
Caption: General analytical workflow for 4-Ethoxymethylphenol.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is suitable for the separation and quantification of 4-Ethoxymethylphenol. Detection is typically performed using a UV detector at a wavelength around 280 nm.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analysis, GC-MS is a powerful technique. Due to the polar phenolic group, derivatization, such as silylation with BSTFA, may be required to improve chromatographic peak shape and thermal stability.[9]
Safety and Toxicology
The toxicological profile of 4-Ethoxymethylphenol is not extensively documented. However, data from notifications to the ECHA C&L Inventory suggest that the substance may not meet GHS hazard criteria.[4] Conversely, some supplier safety data sheets indicate potential hazards including acute oral toxicity, skin irritation, and serious eye irritation.
Toxicological data for a closely related compound, 2-ethoxy-4-(methoxymethyl)phenol, can be used for a preliminary risk assessment (read-across). Studies on this analog have shown no concern for genotoxicity in bacterial reverse mutation assays and in vivo micronucleus tests.[10][11] Repeated dose toxicity studies have been used to establish a No-Observed-Adverse-Effect Level (NOAEL).[10] Given these points, standard laboratory precautions should be taken when handling 4-Ethoxymethylphenol, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).
Conclusion
4-Ethoxymethylphenol is a multifaceted molecule with significant potential in drug discovery, primarily driven by its antioxidant, anti-inflammatory, and estrogenic properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, purify, and analyze this compound, as well as a conceptual framework for investigating its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety profile.
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